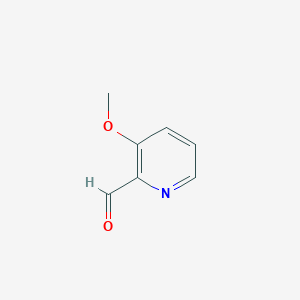
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves reactions monitored by Thin Layer Chromatography (TLC) on percolated silica gel plates . The synthesis and photoluminescence behavior of six novel europium complexes with a novel β-hydroxyketone ligand, 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (CHME) have been reported .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been characterized by various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and 1H-1H NOESY spectroscopy . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are often complex and involve multiple steps. For example, the reaction of diethanolamine with m-chloroaniline is one of the most common synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), a compound similar to "this compound" .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and similar compounds are often determined by spectroscopic techniques and single-crystal X-ray diffraction . For example, 2-CP, a compound similar to “this compound”, is a liquid at room temperature, while all other chlorophenols discussed are solids at room temperature .Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds could involve further exploration of their potential applications in various fields, such as medicinal chemistry, due to their ability to interact with various biomolecules in multiple ways . Further studies could also focus on improving the synthesis methods and understanding the exact mechanisms of action of these compounds.
Eigenschaften
CAS-Nummer |
1874-43-7 |
|---|---|
Molekularformel |
C14H9ClN2O |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9ClN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
YEKWIFYLTVBJDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)

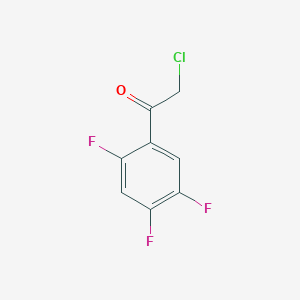

![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
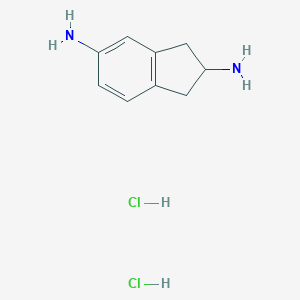
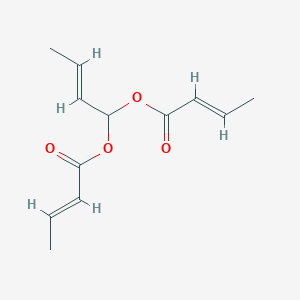
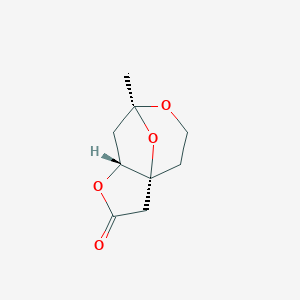
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
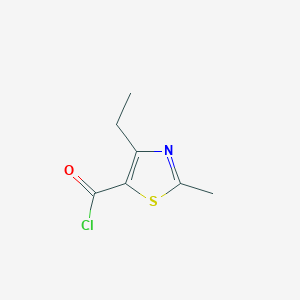

![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)
